
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is an organic compound with the molecular formula C8H20BrN and a molar mass of 210.16 g/mol . It is also known by other names such as diisobutylamine hydrobromide. This compound is a derivative of amines and is characterized by the presence of a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide typically involves the reaction of 2-methylpropan-1-amine with 2-methylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often obtained through crystallization and drying processes to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium chloride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding substituted amines.
Applications De Recherche Scientifique
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylamine: Similar structure but lacks the hydrobromide group.
N,N-Bis(2-methylpropyl)amine: Another derivative with a similar backbone structure.
2-methylpropan-2-amine: A related compound with a different substitution pattern
Uniqueness
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
74299-56-2 |
|---|---|
Formule moléculaire |
C8H20BrN |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H |
Clé InChI |
IUPLFTVAFPWFNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

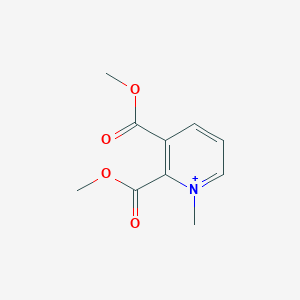

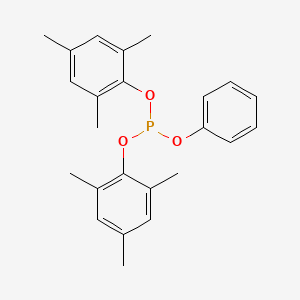
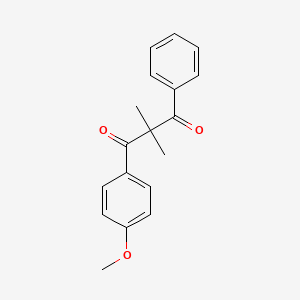

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
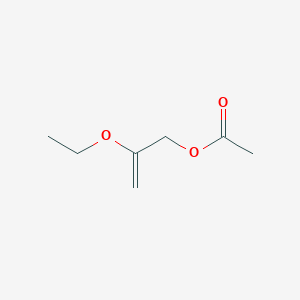
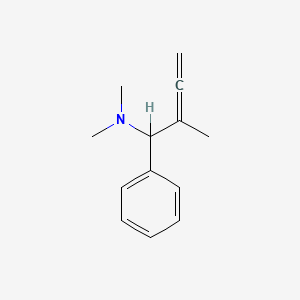
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
